

# Brilaroxazine: A Technical Deep Dive into its Discovery and Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

**Brilaroxazine** (developmental code name: RP5063) is a novel, third-generation atypical antipsychotic currently in late-stage clinical development by Reviva Pharmaceuticals.[1][2][3] This document provides a comprehensive technical overview of its discovery, mechanism of action, and clinical development history, with a focus on quantitative data and experimental methodologies.

# Introduction: Addressing Unmet Needs in Schizophrenia Treatment

Schizophrenia is a complex and chronic mental disorder characterized by a range of symptoms including positive (hallucinations, delusions), negative (apathy, social withdrawal), and cognitive deficits.[4][5] While existing antipsychotics are effective for many patients, they are often associated with significant side effects such as weight gain, metabolic issues, and extrapyramidal symptoms, leading to poor patient compliance. **Brilaroxazine** was developed to address these unmet needs by offering a potentially more favorable efficacy and safety profile.

## **Discovery and Preclinical Development**

**Brilaroxazine**, also known as oxaripiprazole, is a new chemical entity discovered in-house by Reviva Pharmaceuticals. Structurally, it is a benzoxazinone derivative, distinguishing it from aripiprazole through the substitution of a methylene group with an oxygen atom in the



quinolinone ring system. This modification in the secondary pharmacophore is crucial for its distinct binding profile and intrinsic efficacy at dopamine and serotonin receptors.

Preclinical studies in rodent models demonstrated **Brilaroxazine**'s antipsychotic potential. In a dizocilpine-induced hyperactivity model, which mimics certain psychotic symptoms in humans, **Brilaroxazine** significantly reduced spontaneous locomotor activity and stereotypy. For instance, at doses of 10 mg/kg and 30 mg/kg, it decreased stereotypy by 51% and 58% (p<0.001), respectively.

# Pharmacodynamics: A Modulator of Dopamine-Serotonin Systems

**Brilaroxazine**'s mechanism of action lies in its role as a dopamine-serotonin system modulator. It exhibits a unique profile of partial agonism and antagonism across a range of G-protein coupled receptors (GPCRs) implicated in the pathophysiology of schizophrenia.

#### **Receptor Binding Affinity**

**Brilaroxazine** demonstrates high affinity for several key dopamine and serotonin receptors. The following table summarizes its binding affinities (Ki) at various receptors. A lower Ki value indicates a higher binding affinity.



| Receptor                     | Binding Affinity (Ki, nM) | Functional Activity    |
|------------------------------|---------------------------|------------------------|
| Dopamine Receptors           |                           |                        |
| D <sub>2</sub>               | High                      | Partial Agonist        |
| D <sub>3</sub>               | High                      | Partial Agonist        |
| D4                           | High                      | Partial Agonist        |
| Serotonin Receptors          |                           |                        |
| 5-HT1a                       | 1.5                       | Potent Partial Agonist |
| 5-HT <sub>2a</sub>           | High                      | Partial Agonist        |
| 5-HT <sub>2e</sub>           | High                      | Antagonist             |
| 5-HT₂C                       | Moderate                  | Antagonist             |
| 5-HT <sub>6</sub>            | Moderate                  | Antagonist             |
| 5-HT <sub>7</sub>            | High                      | Antagonist             |
| Other                        |                           |                        |
| Serotonin Transporter (SERT) | Moderate                  | -                      |

Data sourced from multiple references.

### **Signaling Pathways**

**Brilaroxazine**'s therapeutic effects are believed to be mediated through its modulation of downstream signaling cascades. Its partial agonism at D<sub>2</sub> receptors provides a stabilizing effect on dopamine neurotransmission, avoiding the complete blockade that can lead to extrapyramidal symptoms and hyperprolactinemia. Concurrently, its activity at various serotonin receptors, particularly its potent partial agonism at 5-HT<sub>1a</sub> and antagonism at 5-HT<sub>2a</sub> and 5-HT<sub>7</sub> receptors, is thought to contribute to its efficacy against negative symptoms and cognitive deficits, as well as its favorable side-effect profile.





Click to download full resolution via product page

Brilaroxazine's multimodal action on key dopamine and serotonin receptors.

### **Pharmacokinetics**



Pharmacokinetic studies have demonstrated that **Brilaroxazine** has a predictable profile suitable for once-daily dosing.

| Parameter             | Value                                               |
|-----------------------|-----------------------------------------------------|
| Bioavailability       | >80%                                                |
| Protein Binding       | >99%                                                |
| Metabolism            | Primarily hepatic via CYP3A4 (64%) and CYP2D6 (17%) |
| Elimination Half-life | ~55-60 hours                                        |

Drug-drug interaction studies have shown that co-administration with a strong CYP3A4 inhibitor (itraconazole) did not result in a clinically significant interaction. However, a potent CYP3A4 inducer (phenytoin) decreased **Brilaroxazine** exposure, suggesting a potential for a clinically significant interaction.

## **Clinical Development**

**Brilaroxazine** has undergone a comprehensive clinical development program, including Phase I, II, and III trials.

#### Phase I and II Studies

Phase I studies in healthy volunteers and patients with stable schizophrenia established the safety and pharmacokinetic profile of **Brilaroxazine**. A Phase II study (REFRESH) in patients with acute exacerbations of schizophrenia or schizoaffective disorder demonstrated the drug's efficacy, meeting its primary endpoint of a significant reduction in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo at day 28.

#### **Phase III Program: The RECOVER Trials**

The pivotal Phase III program for **Brilaroxazine** in schizophrenia includes the completed RECOVER trial and the ongoing RECOVER-2 trial.

Study Design: A 4-week, randomized, double-blind, placebo-controlled, multicenter trial.



- Patient Population: 411 patients with an acute exacerbation of schizophrenia.
- Inclusion Criteria: Ages 18-65 with a DSM-5 diagnosis of schizophrenia, PANSS total score of 80-120, and a Clinical Global Impression-Severity (CGI-S) score of ≥4.
- Treatment Arms:
  - Brilaroxazine 15 mg once daily
  - Brilaroxazine 50 mg once daily
  - Placebo once daily
- Primary Endpoint: Change from baseline in PANSS Total Score at Week 4.
- Secondary Endpoints: Changes in PANSS subscales (Positive, Negative, etc.), CGI-S, and Personal and Social Performance (PSP) scale.

The 50 mg dose of **Brilaroxazine** met the primary and all secondary endpoints with statistically significant and clinically meaningful improvements over placebo.

| Endpoint                   | Brilaroxazine<br>50 mg (Change<br>from Baseline) | Placebo<br>(Change from<br>Baseline) | Placebo-<br>Adjusted<br>Difference | p-value |
|----------------------------|--------------------------------------------------|--------------------------------------|------------------------------------|---------|
| PANSS Total<br>Score       | -23.9                                            | -13.8                                | -10.1                              | <0.001  |
| PANSS Positive<br>Symptoms | Significant<br>Reduction                         | -                                    | -                                  | <0.001  |
| PANSS Negative<br>Symptoms | Significant<br>Reduction                         | -                                    | -                                  | 0.003   |
| CGI-S                      | Significant<br>Improvement                       | -                                    | -                                  | <0.001  |
| PSP Score                  | Significant<br>Improvement                       | -                                    | -                                  | <0.001  |



**Brilaroxazine** was well-tolerated, with treatment-emergent adverse event (TEAE) rates comparable to placebo.

| Parameter                                   | Brilaroxazine 15<br>mg | Brilaroxazine 50<br>mg | Placebo |
|---------------------------------------------|------------------------|------------------------|---------|
| Overall TEAE Rate                           | 34.5%                  | 35.5%                  | 30%     |
| Discontinuation Rate                        | 19%                    | 16%                    | 22%     |
| Discontinuation due to Adverse Events       | 1%                     | 0%                     | 4%      |
| Clinically Significant<br>Weight Gain (≥7%) | 2.1%                   | 5.9%                   | 2.9%    |

Data for weight gain is from a comparable short-term trial.

A confirmatory Phase III trial, RECOVER-2, is planned to further evaluate the efficacy and safety of **Brilaroxazine**.

- Study Design: A 4-week, randomized, double-blind, placebo-controlled, multicenter trial.
- Patient Population: Approximately 450 patients with acute schizophrenia.
- Treatment Arms:
  - Brilaroxazine 30 mg once daily
  - Brilaroxazine 50 mg once daily
  - Placebo once daily
- Primary Endpoint: Change from baseline in PANSS Total Score at Day 28.





Click to download full resolution via product page

Generalized workflow for the Phase III RECOVER clinical trials.

#### **Future Directions and Potential Indications**

Reviva Pharmaceuticals is pursuing an NDA submission to the FDA for **Brilaroxazine** for the treatment of schizophrenia, anticipated in 2025. The company is also exploring the potential of



**Brilaroxazine** for other neuropsychiatric and inflammatory disorders, including schizoaffective disorder, bipolar disorder, major depressive disorder, and pulmonary arterial hypertension (PAH) and idiopathic pulmonary fibrosis (IPF), for which it has received Orphan Drug Designation from the FDA.

#### Conclusion

**Brilaroxazine** represents a promising advancement in the treatment of schizophrenia. Its unique pharmacodynamic profile as a dopamine-serotonin system modulator translates into a robust clinical efficacy across the major symptom domains of schizophrenia, coupled with a favorable safety and tolerability profile. The positive results from the pivotal RECOVER trial underscore its potential to become a valuable therapeutic option for individuals living with this challenging condition. Further data from the ongoing clinical development program will continue to delineate its role in the evolving landscape of antipsychotic therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Brilaroxazine Wikipedia [en.wikipedia.org]
- 2. revivapharma.com [revivapharma.com]
- 3. revivapharma.com [revivapharma.com]
- 4. revivapharma.com [revivapharma.com]
- 5. revivapharma.com [revivapharma.com]
- To cite this document: BenchChem. [Brilaroxazine: A Technical Deep Dive into its Discovery and Clinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606366#discovery-and-development-history-of-brilaroxazine]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com